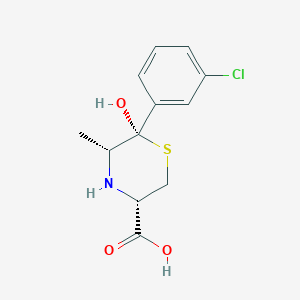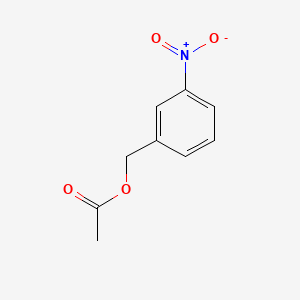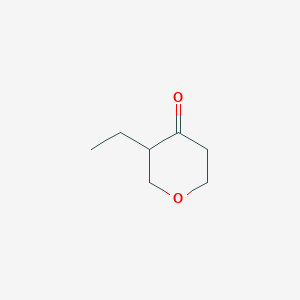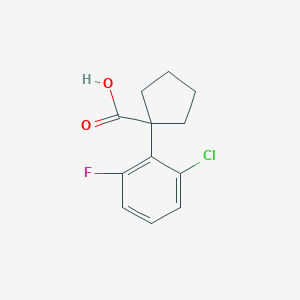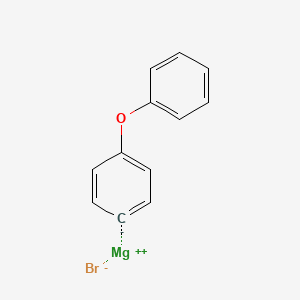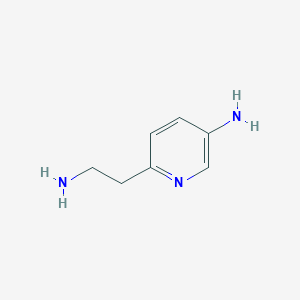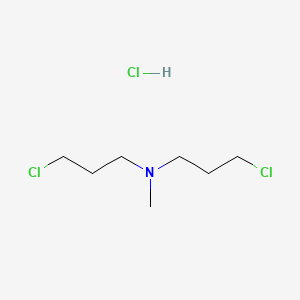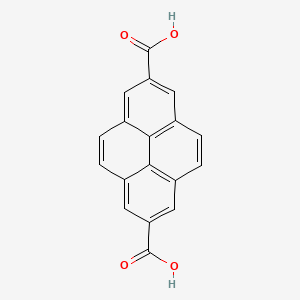
2,7-Pyrenedicarboxylic acid
Übersicht
Beschreibung
2,7-Pyrenedicarboxylic acid is a polycyclic aromatic hydrocarbon (PAH) that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. This acid has been extensively studied for its applications in various fields, including materials science, electronics, and biomedicine.
Wissenschaftliche Forschungsanwendungen
Solar Cell Application
2,7-Pyrenedicarboxylic acid derivatives show potential in solar cell applications. A study by Li et al. (2014) synthesized a 2,7-substituted pyrene dye, ICP-3, used as a sensitizer in dye-sensitized solar cells, achieving a power conversion efficiency of 4.1% under specific conditions. This study highlights the potential of 2,7-pyrene-based compounds in photovoltaic applications (Li, Jiang, Yu, Huang, Yang, & Song, 2014).
Synthetic Ion Channels
In the field of nanofluidics, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound related to 2,7-pyrenedicarboxylic acid, was used as a photolabile protecting group to demonstrate optical gating of synthetic ion channels. The research by Ali et al. (2012) showcased the potential for light-induced controlled release and sensing applications in nanofluidic devices (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, & Ensinger, 2012).
Catalysis in Organic Synthesis
In organic synthesis, Fe(BF4)2·6H2O/2,6-pyridinedicarboxylic acid was used by Ray et al. (2014) for the nitrosation of olefins to oximes, a process relevant in synthetic chemistry. This highlights the role of pyrenedicarboxylic acid derivatives in catalytic transformations (Ray, Chowdhury, Maiti, & Lahiri, 2014).
Biodegradable Polymers
Matos et al. (2014) discussed the use of 2,5-furandicarboxylic acid, a structurally related compound, in the synthesis of bio-based polyesters. This research suggests potential applications of pyrenedicarboxylic acid derivatives in creating environmentally friendly materials (Matos, Sousa, Fonseca, Freire, Coelho, & Silvestre, 2014).
Bioimaging and Photodynamic Therapy
A pyrene derivative, 4-(4-(pyren-1-yl)butyramido)phenylboronic acid (Py-PBA), was synthesized for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy, as reported by Li and Liu (2021). This indicates the potential of 2,7-pyrenedicarboxylic acid derivatives in medical imaging and cancer treatment (Li & Liu, 2021).
Eigenschaften
IUPAC Name |
pyrene-2,7-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAJGWQCQIEFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



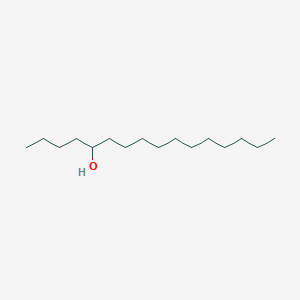
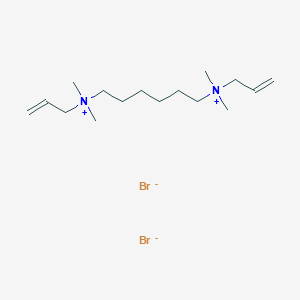

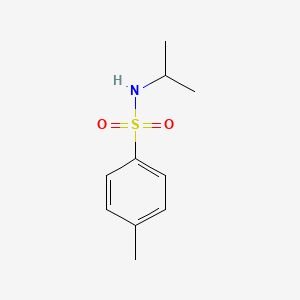
![Spiro[5.5]undecan-3-amine hydrochloride](/img/structure/B3188412.png)


